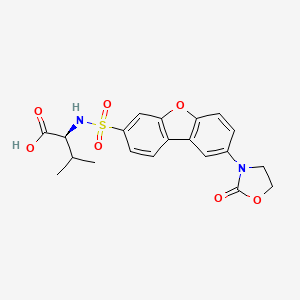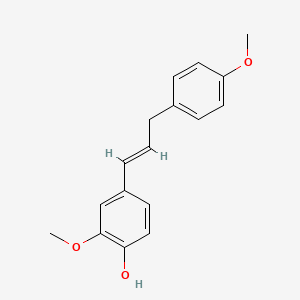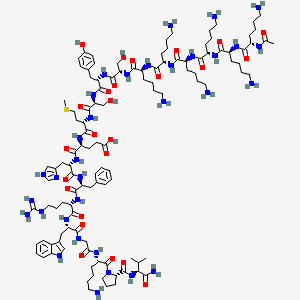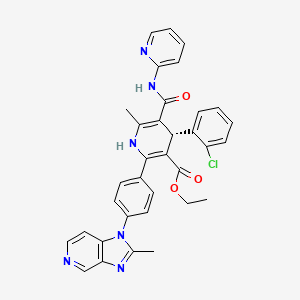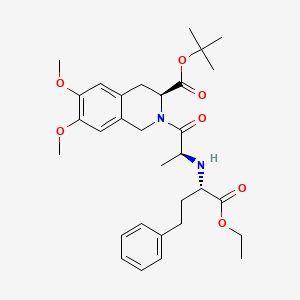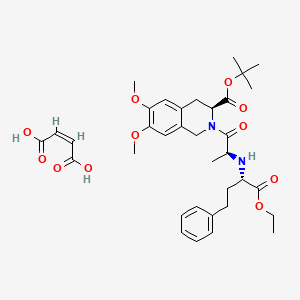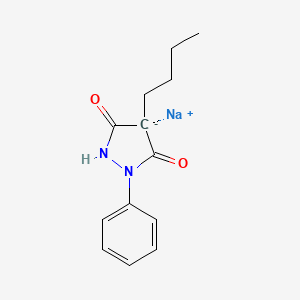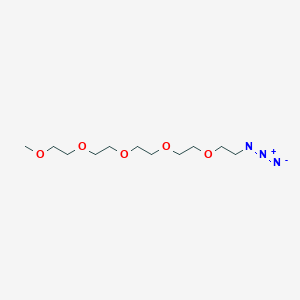
m-PEG5-azide
Overview
Description
m-PEG5-azide: is a compound that serves as a polyethylene glycol-based linker, primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an azide group, which is highly reactive and can participate in click chemistry reactions. This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
m-PEG5-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins.
Mode of Action
This compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking a target protein to an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By facilitating the ubiquitination of these proteins, this compound enables their recognition and degradation by the proteasome. This can lead to changes in cellular processes regulated by these proteins.
Biochemical Analysis
Biochemical Properties
m-PEG5-azide plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with enzymes and proteins through its Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction is crucial for the formation of PROTACs.
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound, as a component of PROTACs, can influence cell function by affecting the degradation of target proteins.
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It participates in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups, leading to the formation of PROTACs . These PROTACs then interact with target proteins, leading to their degradation.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on its role in the synthesis of PROTACs . As a component of PROTACs, its stability and degradation would be closely tied to the stability and degradation of the PROTACs themselves.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would be related to its role in the synthesis of PROTACs . As the concentration of this compound increases, the concentration of PROTACs would also increase, potentially leading to an increase in the degradation of target proteins.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which is a key step in the formation of PROTACs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be closely related to its role in the synthesis of PROTACs . As a component of PROTACs, it would be transported and distributed alongside these molecules.
Subcellular Localization
The subcellular localization of this compound would be determined by its role in the synthesis of PROTACs . As a component of PROTACs, it would likely be found in the same subcellular locations as these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-azide typically involves the reaction of a polyethylene glycol (PEG) chain with an azide group. The process can be summarized as follows:
Starting Material: The synthesis begins with a PEG chain, which is functionalized with a terminal hydroxyl group.
Activation: The hydroxyl group is activated using a suitable reagent, such as tosyl chloride, to form a tosylate intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the PEG and azide reagents.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: m-PEG5-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): this compound can also undergo SPAAC reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes DBCO or BCN-containing molecules without the need for a catalyst.
Major Products: The major products formed from these reactions are triazole-linked compounds, which are stable and have various applications in bioconjugation and drug development .
Scientific Research Applications
m-PEG5-azide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Azido-PEG5-azide: Similar to m-PEG5-azide but contains two azide groups, allowing for dual functionalization.
Mal-PEG5-azide: Contains a maleimide group in addition to the azide group, enabling conjugation with thiol-containing molecules.
Uniqueness: this compound is unique due to its single azide group, which provides a balance between reactivity and stability. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation, where precise control over molecular interactions is essential .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O5/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-13-14-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQHYZOCCBXIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


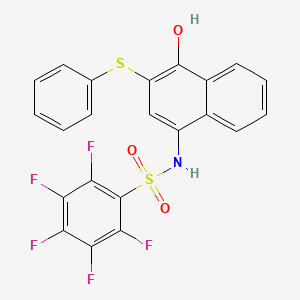
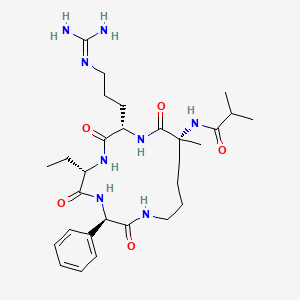
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)
